molecular formula C21H20N2O3 B4664979 3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide

3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide

Cat. No. B4664979
M. Wt: 348.4 g/mol
InChI Key: RVXBEXYASSCWBB-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries . This specific compound has a molecular formula of C14H14N2O3 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide”, benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this process are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide” consists of a benzamide core with additional functional groups attached. The molecular formula is C14H14N2O3, indicating the presence of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide”, have been reported to possess significant antiviral properties . These compounds have been synthesized and tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. The compound’s potential to bind with high affinity to multiple receptors makes it a valuable candidate for the development of new antiviral agents.

Anti-inflammatory Properties

The indole nucleus, found in compounds like “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide”, is known for its anti-inflammatory capabilities . Research has indicated that indole derivatives can be effective in reducing inflammation, which is a critical aspect of many diseases, including autoimmune disorders. This makes the compound a subject of interest for developing new anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have been extensively studied for their anticancer activities . The structural framework of “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide” allows it to interact with various cancer cell lines, potentially inhibiting growth and inducing apoptosis. This compound could be instrumental in the synthesis of new chemotherapeutic agents.

Antioxidant Effects

Benzamide compounds, related to “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide”, have demonstrated effective antioxidant activities . These activities include free radical scavenging and metal chelating activity, which are essential in protecting the body from oxidative stress. The compound’s antioxidant properties could be harnessed for therapeutic applications in diseases where oxidative stress is a contributing factor.

Antibacterial Activity

Studies have shown that benzamide derivatives exhibit significant antibacterial properties . “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide” could be effective against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibacterial drugs.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon–carbon bonds in organic chemistry . Compounds like “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide” can be used as substrates in these reactions, contributing to the synthesis of complex organic molecules. This application is particularly relevant in pharmaceutical research and material science.

properties

IUPAC Name

3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-18-11-17(12-19(13-18)26-2)21(24)23-20(15-7-4-3-5-8-15)16-9-6-10-22-14-16/h3-14,20H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXBEXYASSCWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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